4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
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Overview
Description
GSK2565363B is a compound known for its role as an HIV-1 maturation inhibitor. It has been studied for its potential in inhibiting the maturation of the HIV-1 virus, thereby preventing the virus from becoming infectious .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2565363B involves several steps, including the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The specific reagents and catalysts used in the synthesis are tailored to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of GSK2565363B typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
GSK2565363B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
GSK2565363B has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
GSK2565363B exerts its effects by inhibiting the maturation of the HIV-1 virus. It targets specific proteins involved in the virus’s maturation process, preventing the formation of infectious viral particles. This inhibition disrupts the virus’s ability to replicate and spread, making it a promising candidate for antiviral therapy .
Comparison with Similar Compounds
Similar Compounds
Basiliximab: An immunosuppressive agent used in kidney transplant patients.
Levothyroxine: A synthetic thyroid hormone used to treat hypothyroidism.
Benzonatate: A local anesthetic used to reduce cough.
Uniqueness
GSK2565363B is unique in its specific action as an HIV-1 maturation inhibitor. Unlike other compounds that may target different stages of the viral life cycle, GSK2565363B specifically prevents the maturation of the virus, thereby inhibiting its ability to become infectious .
Properties
Molecular Formula |
C48H71ClN2O6 |
---|---|
Molecular Weight |
807.5 g/mol |
IUPAC Name |
4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C48H71ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-36,38H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,38+,45+,46-,47-,48+/m0/s1 |
InChI Key |
CVSNBOABZIJTLI-CNRCMCPNSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@@H]3CC[C@H]4[C@@]5(CC[C@H](C([C@H]5CC[C@@]4([C@]3(CC[C@@]2(CC1=O)C(=O)CN(CCN(C)C)CC6=CC=C(C=C6)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)CN(CCN(C)C)CC6=CC=C(C=C6)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C |
Origin of Product |
United States |
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